
3-Iodomandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodomandelic acid: is an organic compound with the molecular formula C8H7IO3 It is a derivative of mandelic acid, where an iodine atom is substituted at the third position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 3-Iodomandelic acid can be synthesized through several methods. One common approach involves the iodination of mandelic acid. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions: 3-Iodomandelic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted mandelic acid derivatives.
Oxidation Reactions: Products include benzoylformic acid or benzoic acid derivatives.
Reduction Reactions: Products include mandelic alcohol or benzaldehyde derivatives.
科学的研究の応用
3-Iodomandelic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.
Biological Studies: It is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 3-iodomandelic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl and carboxylic acid groups can form hydrogen bonds, further affecting its interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
類似化合物との比較
Mandelic Acid: The parent compound, differing by the absence of the iodine atom.
3-Iodobenzoic Acid: Similar structure but lacks the hydroxyl group.
Phenylglycolic Acid: Similar structure but lacks the iodine atom.
Uniqueness: 3-Iodomandelic acid is unique due to the presence of both the iodine atom and the hydroxyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding, making it valuable in various synthetic and research applications.
特性
分子式 |
C8H7IO3 |
|---|---|
分子量 |
278.04 g/mol |
IUPAC名 |
2-hydroxy-2-(3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) |
InChIキー |
PWFDYHFRJKSBQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


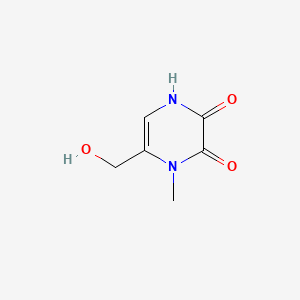
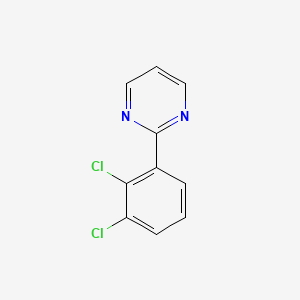
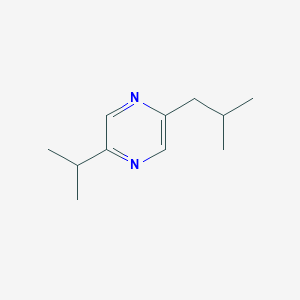
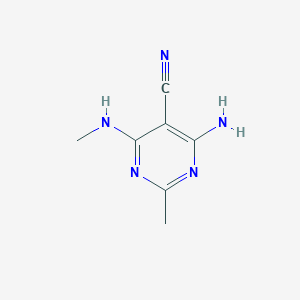
![4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13117799.png)
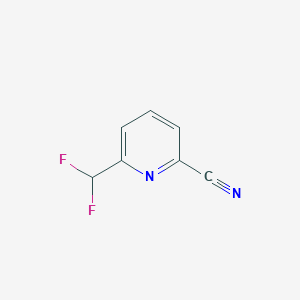
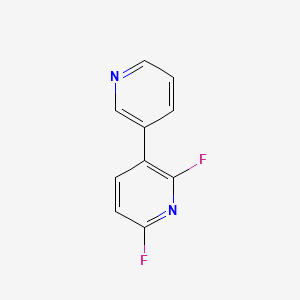
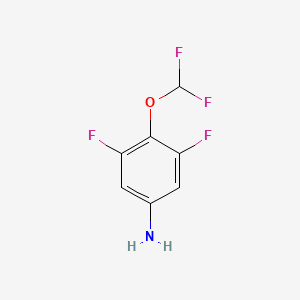
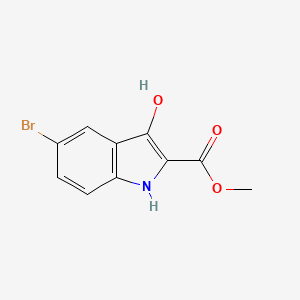
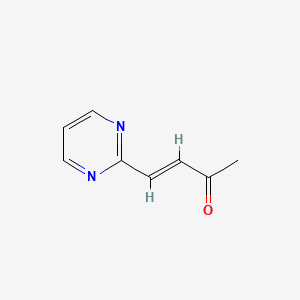
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)

